Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-
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Overview
Description
6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multiple steps, including cyclization and substitution reactions. One common method involves the cyclization of a suitable precursor, followed by bromination and methylation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine include other imidazo[1,2-a]pyrazines and pyrazine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications. Some examples include:
- 5-bromo-3-methylpyrazin-2-amine
- 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine .
These compounds are unique due to their specific substituents, which can influence their reactivity and biological properties .
Properties
CAS No. |
193291-93-9 |
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Molecular Formula |
C9H11BrN4O |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C9H11BrN4O/c1-11-8-9-12-3-6(5-15-2)14(9)4-7(10)13-8/h3-4H,5H2,1-2H3,(H,11,13) |
InChI Key |
PXIYGTGBIHHBHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CN2C1=NC=C2COC)Br |
Origin of Product |
United States |
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